N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide

Catalog No.
S3120437
CAS No.
2178772-91-1
M.F
C18H13Cl2N3O
M. Wt
358.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzam...

CAS Number

2178772-91-1

Product Name

N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide

IUPAC Name

2,4-dichloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.22

InChI

InChI=1S/C18H13Cl2N3O/c19-15-3-4-16(17(20)7-15)18(24)23-9-12-6-14(11-22-8-12)13-2-1-5-21-10-13/h1-8,10-11H,9H2,(H,23,24)

InChI Key

IDJXURWMRKYRDD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl

solubility

not available
  • Material Science

    Researchers are exploring the potential of N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide in the development of new materials. For instance, some studies have investigated its use as a ligand in the design of coordination polymers for applications in catalysis and sensor development.

  • Medicine

    Some studies have explored the potential medicinal properties of N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide. However, more research is needed to determine its efficacy and safety for any medical applications [].

N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide is a complex organic compound characterized by its bipyridine moiety linked to a dichlorobenzamide group. The bipyridine structure consists of two pyridine rings connected at the 3 and 3' positions, while the dichlorobenzamide part features two chlorine atoms substituted at the 2 and 4 positions of the benzene ring. This unique arrangement imparts distinct electronic properties and reactivity, making it a subject of interest in various fields such as coordination chemistry and medicinal chemistry.

The mechanism of action for N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide is not documented in the scientific literature readily available. However, similar bipyridine derivatives can form complexes with metal ions through coordination between the lone pairs on the nitrogen atoms of the pyridine rings and the metal center. The specific interactions and properties of these complexes depend on the nature of the metal ion and the surrounding environment [].

  • Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
  • Reduction: The compound may be reduced to yield amine derivatives.
  • Substitution: The dichlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The specific products formed depend on the reagents and conditions utilized during the reactions.

The synthesis of N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide typically involves coupling a bipyridine derivative with a dichlorobenzamide precursor. Common synthetic methods include:

  • Suzuki Coupling: Involves the reaction of a boronic acid derivative of bipyridine with a halogenated dichlorobenzamide in the presence of a palladium catalyst.
  • Stille Coupling: Similar to Suzuki coupling but uses a stannane derivative.
  • Ullmann Coupling: Involves the reaction of a halogenated bipyridine with dichlorobenzamide using a copper catalyst.

These methods can be optimized for industrial production to maximize yield and purity while minimizing environmental impact.

N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide has several applications across various fields:

  • Coordination Chemistry: Used as a ligand to form complexes with transition metals.
  • Medicinal Chemistry: Investigated for potential therapeutic effects and as a drug candidate due to its biological activity.
  • Material Science: Employed in developing materials with specific electronic or optical properties, such as sensors and electronic devices.

Interaction studies involving N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide focus on its ability to chelate metal ions through the nitrogen atoms in its bipyridine rings. These interactions are crucial for applications in catalysis and sensor technologies. The compound's unique structure allows it to engage in diverse chemical interactions that can be studied for various biochemical applications.

Several compounds exhibit structural similarities to N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide:

Compound NameStructure HighlightsUnique Features
2,2'-BipyridineContains two pyridine ringsSimpler structure; fewer coordination sites
4,4'-BipyridineAnother isomer with different electronic propertiesVaries in application based on electronic characteristics
N-(4-pyridylmethyl)-2,4-dichlorobenzamideFeatures a single pyridine ringLess complex compared to bipyridine derivatives
N-(quinolin-2-ylmethyl)-2,4-dichlorobenzamideIncorporates a quinoline instead of bipyridineDistinct electronic properties due to quinoline structure

N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide is unique due to its specific arrangement of functional groups that enhance its ability to form stable metal complexes compared to simpler derivatives. Its combination of chemical and biological properties makes it versatile for various applications in research and industry.

XLogP3

3.4

Dates

Last modified: 08-18-2023

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